![molecular formula C19H13BrN4OS B2397489 N'-[(1E)-[6-(4-溴苯基)咪唑并[2,1-b][1,3]噻唑-5-基]亚甲基]苯甲酰肼 CAS No. 691884-01-2](/img/structure/B2397489.png)

N'-[(1E)-[6-(4-溴苯基)咪唑并[2,1-b][1,3]噻唑-5-基]亚甲基]苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

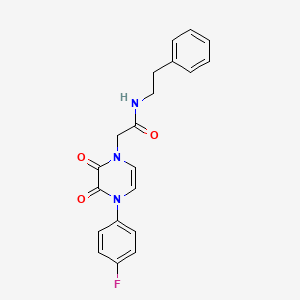

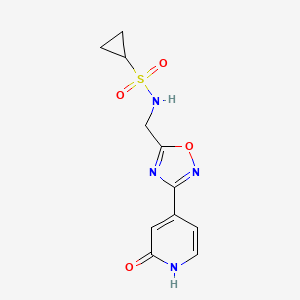

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide is a useful research compound. Its molecular formula is C19H13BrN4OS and its molecular weight is 425.3. The purity is usually 95%.

BenchChem offers high-quality N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- N'-[(1E)-[6-(4-溴苯基)咪唑并[2,1-b][1,3]噻唑-5-基]亚甲基]苯甲酰肼已显示出作为抗癌剂的潜力。研究人员已经调查了它通过干扰细胞分裂和诱导凋亡(程序性细胞死亡)来抑制肿瘤生长的能力。需要进一步研究来探索其作用机制和潜在的临床应用 .

- 该化合物的噻唑和咪唑部分有助于其抗菌活性。它已证明对细菌、真菌甚至耐药菌株有效。研究人员正在探索其在开发新型抗生素和抗真菌剂中的应用 .

- N'-[(1E)-[6-(4-溴苯基)咪唑并[2,1-b][1,3]噻唑-5-基]亚甲基]苯甲酰肼表现出抗炎作用。它可能调节炎症途径,使其与类风湿性关节炎、炎症性肠病和皮炎等疾病相关 .

- 在聚合物研究中,该化合物可以作为设计功能材料的构建模块。其独特的结构和反应活性使其在创建具有特定性质的新型聚合物方面具有价值,例如溶解性、机械强度或光学行为 .

- 碳纤维用作加热元件时,具有高效率、安全性、移动性和舒适性。N'-[(1E)-[6-(4-溴苯基)咪唑并[2,1-b][1,3]噻唑-5-基]亚甲基]苯甲酰肼有可能被纳入基于碳纤维的加热系统中,用于加热服装、汽车座椅加热器和医疗设备等应用 .

- 研究人员已经探索了该化合物的光物理行为。它的吸收和发射特性使其在光电子学中的应用中很有趣,例如有机发光二极管 (OLED) 或荧光传感器 .

抗癌活性

抗菌性能

抗炎潜力

聚合物化学

碳纤维加热材料

光物理性质

作用机制

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, inhibiting its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A in Mtb . Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on the metabolism of the bacterium, potentially leading to its death.

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis . The impact of these properties on the compound’s bioavailability would need to be determined through further experimental studies.

Result of Action

The compound has shown significant activity against Mtb . Specifically, one derivative of the compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb at relatively low concentrations.

属性

IUPAC Name |

N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4OS/c20-15-8-6-13(7-9-15)17-16(24-10-11-26-19(24)22-17)12-21-23-18(25)14-4-2-1-3-5-14/h1-12H,(H,23,25)/b21-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOLAWAWXBCDNB-CIAFOILYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)

![N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397413.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)

![6-Ethynyl-1-azaspiro[3.3]heptane](/img/structure/B2397415.png)

![1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397421.png)

![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)